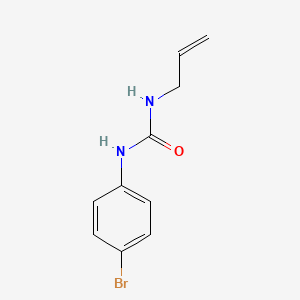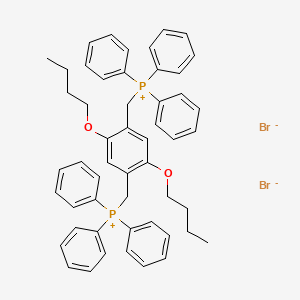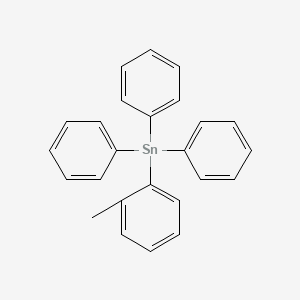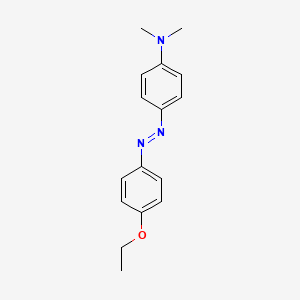
1-(1-Naphthyl)-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthyl)-3-octadecylurea is an organic compound that features a naphthyl group attached to a long octadecyl chain through a urea linkage. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of the naphthyl group with the hydrophobic nature of the long alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Naphthyl)-3-octadecylurea typically involves the reaction of 1-naphthylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
1-Naphthylamine+Octadecyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Naphthyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Applications De Recherche Scientifique
1-(1-Naphthyl)-3-octadecylurea has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic tail for membrane penetration.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-(1-Naphthyl)-3-octadecylurea involves its interaction with molecular targets through its naphthyl group, which can engage in π-π stacking interactions, and its long alkyl chain, which can insert into hydrophobic environments. These interactions can affect the function of biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: Lacks the long alkyl chain, making it less hydrophobic.
Octadecylamine: Lacks the aromatic naphthyl group, reducing its ability to engage in π-π interactions.
1-Naphthyl isocyanate: Contains the reactive isocyanate group, making it more reactive but less stable.
Uniqueness
1-(1-Naphthyl)-3-octadecylurea is unique due to its combination of an aromatic naphthyl group and a long hydrophobic alkyl chain, which allows it to interact with both hydrophilic and hydrophobic environments. This dual nature makes it particularly useful in applications requiring amphiphilic properties.
Propriétés
Numéro CAS |
4128-41-0 |
|---|---|
Formule moléculaire |
C29H46N2O |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-octadecylurea |
InChI |
InChI=1S/C29H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-30-29(32)31-28-24-20-22-26-21-17-18-23-27(26)28/h17-18,20-24H,2-16,19,25H2,1H3,(H2,30,31,32) |
Clé InChI |
PNMUAOMURCMEGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)

![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
